3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole
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Overview
Description
The compound “3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The molecule also contains a bromine atom and a methylphenyl group attached to the triazole ring.
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring with a bromine atom attached at the 3-position and a 4-methylphenyl group attached at the 5-position .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with the bromine atom, or they can undergo electrophilic aromatic substitution reactions on the phenyl ring .Scientific Research Applications
Synthesis and Structural Analysis
The compound 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and analyzed for their structural characteristics in various studies. For instance, Puviarasan et al. (1999) synthesized compounds by photolysis of related triazole-thiones, highlighting the molecule's structural flexibility and the influence of substituents on its conformation (Puviarasan et al., 1999). These structural investigations lay the groundwork for understanding the compound's reactivity and potential applications in various fields.
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Kaplancikli et al. (2008) developed new triazole and triazolothiadiazine derivatives as potential antimicrobial agents, showing significant activity against various bacteria and fungi (Kaplancikli et al., 2008). These findings demonstrate the potential of this compound derivatives in developing new antimicrobial agents.
Biological Activity and Potential Drug Development
Research also extends to the exploration of 1,2,4-triazole derivatives in biological applications and potential drug development. Ohloblina et al. (2022) studied the effects of certain 1,2,4-triazole derivatives on the morphological composition of the blood and biochemical indicators in animals, providing insights into their biological activities and therapeutic potential (Ohloblina et al., 2022). Such studies are crucial for understanding the pharmacokinetics and safety profile of these compounds, guiding their development into safe and effective medications.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSVRDDHPDHMBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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